N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide
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Overview
Description
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of 2-aminobenzenethiol with diazonium salts to form the benzothiazole ring.
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.
Biginelli Reaction: This multicomponent reaction involves the condensation of 2-aminobenzenethiol with aldehydes, urea, and β-ketoesters.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of essential biological processes, such as cell wall synthesis in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Iodoaniline: Used in the synthesis of benzothiazoles through cyclization reactions.
o-Chloronitroarenes: Another precursor for benzothiazole synthesis.
Uniqueness
N-Hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Properties
CAS No. |
65412-56-8 |
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Molecular Formula |
C10H10N2O3S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-hydroxy-2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3S/c1-15-10-7-4-6(5-9(13)11-14)2-3-8(7)16-12-10/h2-4,14H,5H2,1H3,(H,11,13) |
InChI Key |
XNCKLMOKHNCILH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=C(C=C2)CC(=O)NO |
Origin of Product |
United States |
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